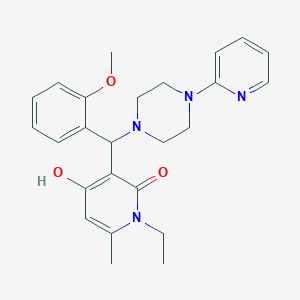

1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

描述

属性

IUPAC Name |

1-ethyl-4-hydroxy-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-4-29-18(2)17-20(30)23(25(29)31)24(19-9-5-6-10-21(19)32-3)28-15-13-27(14-16-28)22-11-7-8-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLZVBSXCRXBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- An ethyl group

- A hydroxy group

- A methoxyphenyl moiety

- A piperazine ring substituted with a pyridine group

The molecular formula is , and its molecular weight is approximately 414.48 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to dopamine and serotonin.

- Receptor Modulation : The presence of the piperazine and pyridine rings indicates possible interactions with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and neurological function.

- Nitric Oxide Production : Similar compounds have been shown to influence nitric oxide (NO) production, which plays a significant role in vascular regulation and neuroprotection .

Anticancer Activity

Recent research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases:

- Animal models have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective mechanism against neurodegeneration .

Case Studies

Here are notable case studies exploring the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study 1 : Inhibition of Cancer Cell Growth | Demonstrated significant inhibition of growth in breast cancer cell lines when treated with piperazine derivatives. |

| Study 2 : Neuroprotective Effects | Showed reduced neuronal apoptosis in models of Alzheimer's disease using compounds with similar structural features. |

| Study 3 : Antidepressant-like Effects | Found that similar compounds increased serotonin levels in the brain, leading to improved mood-related behaviors in animal models. |

科学研究应用

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound can possess significant antimicrobial properties. The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine and pyridine rings can enhance antibacterial and antifungal activities. For instance, compounds with specific substituents showed improved efficacy against various microbial strains, indicating a potential for developing new antimicrobial agents.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies have shown that it can reduce neuronal cell death under oxidative stress conditions, which is particularly relevant for neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the inhibition of apoptosis markers and modulation of inflammatory cytokines, suggesting its potential role in neuroprotection.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions characterized by chronic inflammation, and the compound may act through pathways involving NF-kB signaling.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of this compound. The following table summarizes key findings from SAR studies:

| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Structure | <10 | 69 ± 14 |

| 51 | Structure | <10 | 127 ± 29 |

| 52 | Structure | <10 | 126 ± 22 |

This table illustrates how specific modifications can enhance inhibitory potency against enzymes involved in cellular proliferation and differentiation.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Case Study 1: Neuroprotection

A peer-reviewed study demonstrated that treatment with this compound significantly reduced markers of apoptosis in neuronal cells subjected to oxidative stress. The results indicated a dose-dependent neuroprotective effect, supporting its potential use in treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Mechanism Evaluation

Another study focused on the anti-inflammatory mechanisms of this compound, revealing a reduction in inflammatory markers in an experimental model. The findings suggested that it may inhibit NF-kB signaling pathways, which are critical mediators of inflammation.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized pyridin-2(1H)-one derivatives and piperazine-containing heterocycles. Key comparisons include:

Pyridin-2(1H)-one Derivatives with Methoxy/Bromo Substituents

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : This derivative exhibits 79.05% antioxidant activity (DPPH assay) and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . In contrast, the target compound’s hydroxy group at position 4 and ethyl substituent may improve solubility but reduce radical scavenging efficiency compared to bromophenyl derivatives.

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Demonstrates lower antioxidant activity (17.55% ), highlighting the critical role of electron-withdrawing groups (e.g., bromo) in enhancing redox activity .

Piperazine-Modified Analogues

- 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione : Thermal stability studies indicate that phenylmethyl-piperazine derivatives decompose at ~220°C , suggesting that the target compound’s pyridinyl-piperazine group may confer higher thermal resistance due to aromatic stacking interactions .

- 7-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP 2023/39): Methylation of the piperazine ring improves metabolic stability and bioavailability, implying that the target compound’s unmodified piperazine may require structural optimization for enhanced pharmacokinetics .

ADMET and Molecular Docking Insights

- Docking Affinity : Piperazine-containing analogues (e.g., MK45 from ) show strong binding to serotonin receptors (5-HT1A/2A) due to the basic nitrogen in piperazine. The target compound’s pyridinyl-piperazine may exhibit similar interactions but with reduced potency due to steric hindrance from the 2-methoxyphenyl group .

常见问题

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

- The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and functional group protection. For example, analogous pyridin-2(1H)-one derivatives (e.g., 4-trifluoromethylpyridinones) were synthesized using methods like Method C (microwave-assisted condensation, 23–36% yield) and Method D (acid-catalyzed cyclization, 19–67% yield) .

- Critical parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid for cyclization). Purification via column chromatography or recrystallization is essential for isolating crystalline products.

Q. How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer:

- NMR : , , and NMR (where applicable) identify substituents and stereochemistry. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while aromatic protons in pyridin-2(1H)-one appear as multiplet signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks).

- IR Spectroscopy : Hydroxyl (3200–3500 cm) and carbonyl (1650–1700 cm) stretches validate key functional groups .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

Methodological Answer:

- Acute Toxicity : Tested in Sprague–Dawley rats (oral/intraperitoneal routes) with LD calculations and histopathological analysis .

- Analgesic Activity : Evaluated via the thermal plate test in CD-1 mice, measuring latency to paw withdrawal. Data analyzed using GraphPad Prism 6 for dose-response curves and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

Methodological Answer:

- Compare reaction kinetics and thermodynamics between methods (e.g., microwave-assisted vs. conventional heating). For example, Method C (36% yield) may favor faster equilibration but lower purity, while Method D (67% yield) uses milder conditions, reducing side reactions .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, temperature, catalyst loading). Statistical tools like ANOVA identify significant factors.

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Modulation : Replace the 2-methoxyphenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl or 3,5-dimethylphenyl) to assess impact on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin or dopamine receptors, leveraging the piperazine moiety’s flexibility .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life () and identify metabolites via LC-MS/MS.

- CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.

Q. What analytical methods detect and quantify impurities in the compound?

Methodological Answer:

- HPLC-PDA : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- LC-QTOF-MS : Characterize trace impurities (e.g., diastereomers or oxidation byproducts) with mass accuracy < 5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。